Steric Parameter Comparison: Isopropylthio vs. Methylthio Substituents in Ortho-Aniline Derivatives
The isopropylthio substituent in 2-(Isopropylthio)aniline provides greater steric bulk than the methylthio group found in 2-(methylthio)aniline, with Taft steric parameter (Es) values of -0.47 for SCH(CH3)2 compared to -0.34 for SCH3 [1]. This steric differentiation influences reaction regioselectivity and transition state accessibility in C-H functionalization and cyclization reactions where the ortho-thioether group serves as a directing moiety [2].
| Evidence Dimension | Steric bulk (Taft Es parameter) |
|---|---|
| Target Compound Data | Es = -0.47 (SCH(CH3)2 group) |
| Comparator Or Baseline | 2-(Methylthio)aniline: Es = -0.34 (SCH3 group) |
| Quantified Difference | ΔEs = -0.13 (approximately 38% greater steric bulk) |
| Conditions | Calculated/established steric parameters for substituent effects in organic reactions |
Why This Matters
Increased steric bulk influences reaction selectivity and yield in synthetic routes where the ortho-thioether group participates as a directing group or undergoes subsequent functionalization.
- [1] Hansch, C.; Leo, A.; Taft, R.W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91, 165-195. View Source
- [2] Iwasaki, M.; Kaneshika, W.; Tsuchiya, Y.; Nakajima, K.; Nishihara, Y. Palladium-Catalyzed C-H Thiolation of Aniline Derivatives. Journal of Organic Chemistry, 2018, 83, 6731-6738. View Source
